6-Methyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Methyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a methyl group at the 6-position of the indole structure. Its molecular formula is C11H8N2, and it exhibits properties typical of DNA-intercalating agents.
The primary mechanism through which this compound exerts its biological effects is DNA intercalation . This process involves the insertion of the compound between DNA base pairs, leading to structural distortions that disrupt normal DNA replication and transcription processes. Such disruptions can trigger cell cycle arrest and apoptosis , particularly in rapidly dividing cancer cells .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various human tumor cell lines. The following table summarizes key findings from recent studies:
Compound | Cell Line Tested | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
---|---|---|---|---|
This compound | Molt 4/C8 T-lymphocytes | 23 | Melphalan | 3.2 |
This compound | CEM T-lymphocytes | 38 | Melphalan | 2.5 |
9-Bromo derivative | L1210 leukemia cells | 7.2 | Melphalan | 2.1 |
These results indicate that while this compound shows promising activity, it may not be as potent as established chemotherapeutic agents like melphalan in certain contexts. However, it still represents a valuable lead compound for further development .
Cytotoxicity Studies
In cytotoxicity assays involving a panel of approximately 60 human tumor cell lines, various derivatives of indolo[2,3-b]quinoxaline were assessed for their ability to inhibit cell growth. Notably, compounds with substitutions at specific positions showed enhanced cytostatic activity compared to others within the same class. The sulforhodamine B (SRB) assay was utilized to evaluate cell viability post-treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its high solubility in organic solvents (greater than 27 M in acetonitrile). This characteristic may facilitate its absorption and distribution within biological systems, enhancing its therapeutic potential against cancer cells.
Case Studies
Several studies have highlighted the anticancer efficacy of this compound:
- Study on T-Lymphocyte Cell Lines : A study evaluated the effects of various indoloquinoxaline derivatives on human T-lymphocyte cell lines (Molt 4/C8 and CEM). The results indicated that these compounds could significantly inhibit cell proliferation at micromolar concentrations.
- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives can reduce tumor growth in animal models, suggesting potential for therapeutic applications beyond in vitro efficacy.
Propiedades
Número CAS |
65880-39-9 |
---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C15H11N3/c1-18-13-9-5-2-6-10(13)14-15(18)17-12-8-4-3-7-11(12)16-14/h2-9H,1H3 |
Clave InChI |
KFWQNOOZKPPNNW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
SMILES canónico |
CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Key on ui other cas no. |
65880-39-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.